Cas no 2229658-64-2 (3-3-(trifluoromethyl)pyridin-2-ylprop-2-enal)

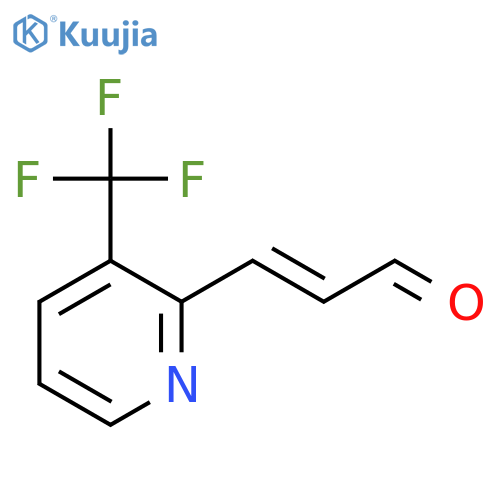

2229658-64-2 structure

商品名:3-3-(trifluoromethyl)pyridin-2-ylprop-2-enal

3-3-(trifluoromethyl)pyridin-2-ylprop-2-enal 化学的及び物理的性質

名前と識別子

-

- 3-3-(trifluoromethyl)pyridin-2-ylprop-2-enal

- 2229658-64-2

- EN300-1943359

- 3-[3-(trifluoromethyl)pyridin-2-yl]prop-2-enal

-

- インチ: 1S/C9H6F3NO/c10-9(11,12)7-3-1-5-13-8(7)4-2-6-14/h1-6H/b4-2+

- InChIKey: FXWUOTAQSBJNFW-DUXPYHPUSA-N

- ほほえんだ: FC(C1=CC=CN=C1/C=C/C=O)(F)F

計算された属性

- せいみつぶんしりょう: 201.04014830g/mol

- どういたいしつりょう: 201.04014830g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

3-3-(trifluoromethyl)pyridin-2-ylprop-2-enal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1943359-0.25g |

3-[3-(trifluoromethyl)pyridin-2-yl]prop-2-enal |

2229658-64-2 | 0.25g |

$642.0 | 2023-09-17 | ||

| Enamine | EN300-1943359-0.5g |

3-[3-(trifluoromethyl)pyridin-2-yl]prop-2-enal |

2229658-64-2 | 0.5g |

$671.0 | 2023-09-17 | ||

| Enamine | EN300-1943359-5.0g |

3-[3-(trifluoromethyl)pyridin-2-yl]prop-2-enal |

2229658-64-2 | 5g |

$2940.0 | 2023-05-31 | ||

| Enamine | EN300-1943359-10g |

3-[3-(trifluoromethyl)pyridin-2-yl]prop-2-enal |

2229658-64-2 | 10g |

$3007.0 | 2023-09-17 | ||

| Enamine | EN300-1943359-5g |

3-[3-(trifluoromethyl)pyridin-2-yl]prop-2-enal |

2229658-64-2 | 5g |

$2028.0 | 2023-09-17 | ||

| Enamine | EN300-1943359-2.5g |

3-[3-(trifluoromethyl)pyridin-2-yl]prop-2-enal |

2229658-64-2 | 2.5g |

$1370.0 | 2023-09-17 | ||

| Enamine | EN300-1943359-10.0g |

3-[3-(trifluoromethyl)pyridin-2-yl]prop-2-enal |

2229658-64-2 | 10g |

$4360.0 | 2023-05-31 | ||

| Enamine | EN300-1943359-0.1g |

3-[3-(trifluoromethyl)pyridin-2-yl]prop-2-enal |

2229658-64-2 | 0.1g |

$615.0 | 2023-09-17 | ||

| Enamine | EN300-1943359-1.0g |

3-[3-(trifluoromethyl)pyridin-2-yl]prop-2-enal |

2229658-64-2 | 1g |

$1014.0 | 2023-05-31 | ||

| Enamine | EN300-1943359-0.05g |

3-[3-(trifluoromethyl)pyridin-2-yl]prop-2-enal |

2229658-64-2 | 0.05g |

$587.0 | 2023-09-17 |

3-3-(trifluoromethyl)pyridin-2-ylprop-2-enal 関連文献

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

2229658-64-2 (3-3-(trifluoromethyl)pyridin-2-ylprop-2-enal) 関連製品

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量